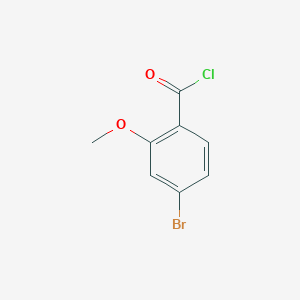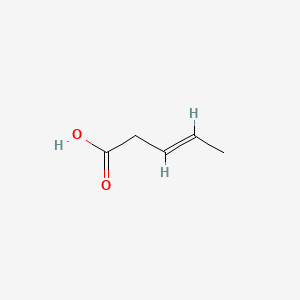
3-Pentenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentenoic acid is a mono-carboxylic acid whose molecule has an unbranched chain of five carbons connected by three single bonds and one double bond . It is technically a mono-unsaturated fatty acid, although it is rare or unknown in biological lipids . The compound has the empirical formula C5H8O2 .
Synthesis Analysis
The synthesis of this compound from pentoses using tin-containing silicates as catalysts has been reported . The product is formed under alkali-free conditions in methanol at temperatures in the range 140–180 °C . The highest yields are found using Sn-Beta as the catalyst .Molecular Structure Analysis
The molecular formula of this compound is C5H8O2 . Its average mass is 100.116 Da and its mono-isotopic mass is 100.052429 Da .Chemical Reactions Analysis
This compound is a useful reagent as both a hydride and alkyl source in catalytic regioselective reductive olefin hydroalkylation .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.435 . Its boiling point is 192-194 °C (lit.) and its density is 0.986 g/mL at 20 °C (lit.) .Scientific Research Applications
Biorefinery and Sustainable Chemistry
Pentanoic acid (PA), an industrially relevant chemical, has been studied for its production from γ-valerolactone (GVL), a biomass-derived platform molecule, using aqueous formic acid and bifunctional catalysts comprising Pt supported on acidic zeolites. This approach aims at sustainable and fossil-free chemical production, highlighting the role of 3-pentenoic acid intermediates in green chemistry (Al‐Naji et al., 2020).
Enzymatic Synthesis in Drug Development
The enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid esters demonstrates the importance of biocatalyst selection for achieving high enantioselectivity. This method was used for the synthesis of Femoxetine, showcasing the application of this compound derivatives in the pharmaceutical industry (Brodzka et al., 2012).
Organic Synthesis and Material Science
Chlorolactonization of alkenoic acids under mild conditions, including 4-pentenoic acids, has been explored for synthesizing five-membered chlorolactones. This method highlights the versatility of this compound derivatives in organic synthesis and potential applications in material science (Zhu et al., 2011).
Nanomedicine Applications
Magnetic nanoparticles stabilized with pentenoic acid show potential in nanomedicine, especially for hyperthermia treatments. This study demonstrates the biomedical application of pentenoic acid derivatives in developing therapeutic tools (Darwish & Stibor, 2016).
Biofuel and Biochemical Production
This compound derivatives have been investigated in the context of biofuel production, illustrating the potential of engineered microorganisms to synthesize pentanol isomers. This research opens pathways for using this compound in sustainable energy and chemical production (Cann & Liao, 2009).
Safety and Hazards
Future Directions
The conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into 3-Pentenoic acid is being studied . This process uses aqueous formic acid (FA) as a sustainable and available reducing agent . This research could lead to more sustainable methods for producing this compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Pentenoic acid are not fully understood due to limited research. As a fatty acid, it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions could be influenced by the presence of the double bond in its structure .
Molecular Mechanism
As a fatty acid, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a fatty acid, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
As a fatty acid, it may interact with various transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
As a fatty acid, it may be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-Pentenoic acid can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "1-Pentene", "Potassium permanganate", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate", "Water" ], "Reaction": [ "1. Oxidation of 1-Pentene with potassium permanganate and sodium hydroxide to form 3-Penten-1-ol", "2. Dehydration of 3-Penten-1-ol with sulfuric acid to form 3-Penten-1-al", "3. Reduction of 3-Penten-1-al with sodium borohydride to form 3-Penten-1-ol", "4. Acetylation of 3-Penten-1-ol with acetic anhydride and pyridine to form 3-Penten-1-yl acetate", "5. Hydrolysis of 3-Penten-1-yl acetate with hydrochloric acid to form 3-Pentenoic acid", "6. Neutralization of the reaction mixture with sodium bicarbonate", "7. Extraction of 3-Pentenoic acid with ethyl acetate", "8. Drying of the organic layer with sodium sulfate and magnesium sulfate", "9. Removal of the solvent by evaporation to obtain 3-Pentenoic acid as a colorless liquid" ] } | |
CAS No. |
5204-64-8 |
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7) |
InChI Key |
UIUWNILCHFBLEQ-UHFFFAOYSA-N |
SMILES |
CC=CCC(=O)O |
Canonical SMILES |
CC=CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


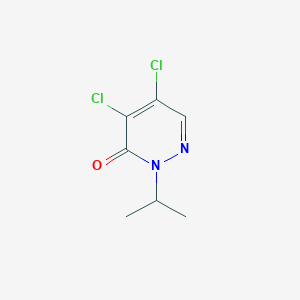





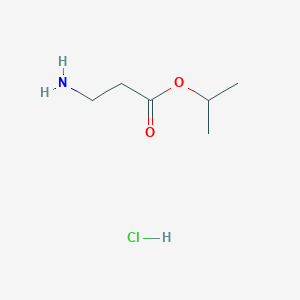
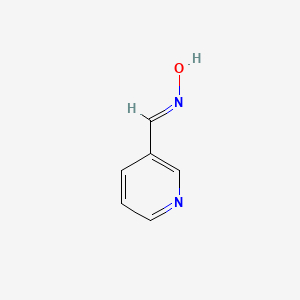
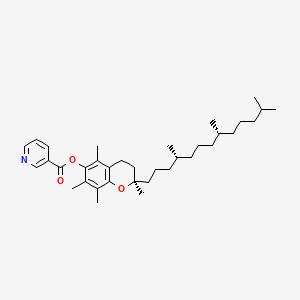
![3-[3-(4-Chloro-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3426331.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3426334.png)


